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Compound of Interest

Compound Name: Cefiderocol catechol 3-methoxy

Cat. No.: B12776295 Get Quote

This guide provides a detailed comparison of Cefiderocol and ceftazidime/avibactam, two

critical antibiotics in the fight against multidrug-resistant (MDR) Gram-negative bacterial

infections. The analysis focuses on their mechanisms of action, in vitro activity, and clinical

efficacy, supported by data from key experimental and clinical studies.

Introduction and Mechanisms of Action
Cefiderocol and ceftazidime/avibactam are vital therapeutic options for treating severe

infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat

Gram-negative pathogens. However, they employ fundamentally different strategies to

overcome bacterial resistance.

Cefiderocol: A novel siderophore cephalosporin, Cefiderocol utilizes a "Trojan horse"

mechanism.[1][2] It chelates iron and is actively transported into the bacterial periplasmic

space through the bacteria's own iron uptake systems.[3][4][5] This unique entry mechanism

allows it to bypass resistance conferred by porin channel mutations and efflux pumps.[3][6]

Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins

(PBPs), leading to cell death.[1][3] Its structure also confers high stability against hydrolysis by

all classes of β-lactamases, including serine- and metallo-carbapenemases.[3][5]

Ceftazidime/avibactam: This is a combination drug pairing a third-generation cephalosporin,

ceftazidime, with a novel non-β-lactam β-lactamase inhibitor, avibactam.[7][8] Ceftazidime

inhibits bacterial cell wall synthesis.[8] Avibactam protects ceftazidime from degradation by

inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C
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(AmpC), and some class D (like OXA-48) enzymes.[7][9] However, avibactam is not effective

against metallo-β-lactamases (MBLs, Class B).[7]
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Mechanism of Action for Cefiderocol.
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Ceftazidime/Avibactam Mechanism
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Mechanism of Action for Ceftazidime/Avibactam.

In Vitro Efficacy
Head-to-head in vitro studies demonstrate the differing susceptibility profiles of Cefiderocol and

ceftazidime/avibactam against carbapenem-resistant Gram-negative isolates.
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Key Findings:

Cefiderocol generally retains potent activity against a wide range of carbapenemase-

producing isolates, including those producing MBLs (e.g., NDM, VIM, IMP), which are

resistant to ceftazidime/avibactam.[10][11] In a study of meropenem-resistant K.

pneumoniae, 80% of isolates were susceptible to Cefiderocol.[2][11]

Ceftazidime/avibactam is highly active against isolates producing KPC and OXA-48-like

carbapenemases but lacks activity against MBL producers.[10][12] In the same study of

meropenem-resistant K. pneumoniae, only 26.2% of isolates were susceptible to

ceftazidime/avibactam alone, reflecting a high prevalence of MBLs in the study region.[2][11]

Cross-resistance can be a concern. Studies have shown that some KPC variants conferring

resistance to ceftazidime/avibactam can also lead to elevated MICs for Cefiderocol, resulting

in co-resistance.[13][14]

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL)

Organism
(Resistance Profile)

Cefiderocol
Ceftazidime/Avibac
tam

Reference(s)

Meropenem-Resistant

K. pneumoniae
2 / 8 - [2][11]

Carbapenemase-

Producing

Enterobacterales

- / - - [10]

KPC-producing

Enterobacterales

(CZA-Susceptible)

0.25 / 2 - [13][14]

KPC-producing

Enterobacterales

(CZA-Resistant)

8 / 64 - [13][14]

Carbapenem-

Resistant E. coli
- 0.5 / >32 [12]
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Note: Direct MIC comparisons were not always available in the same study. CZA =

Ceftazidime/Avibactam.

Methodology: Antimicrobial susceptibility testing is typically performed using broth

microdilution (BMD) as the reference method, following guidelines from the Clinical and

Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).[2][10]

Cefiderocol Testing: A critical modification for Cefiderocol testing is the use of iron-depleted

cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5] This is necessary because the drug's

activity is dependent on iron concentration, and standard media can interfere with results.

Isolate Collection: Studies typically use collections of non-duplicate clinical isolates

recovered from various specimen types (e.g., blood, respiratory, urine) from multiple medical

centers to ensure diversity.[2][10]

Carbapenemase Detection: The presence of specific carbapenemase genes (e.g., blaKPC,

blaNDM, blaOXA-48) is confirmed using molecular methods like PCR.[10]

Clinical Efficacy
Clinical trial data provides insights into the real-world performance of these antibiotics in

treating complex infections.

CREDIBLE-CR Study: This pathogen-focused, open-label, randomized Phase 3 trial

evaluated Cefiderocol versus Best Available Therapy (BAT) for serious infections caused by

carbapenem-resistant Gram-negative bacteria.[15][16][17] The study included patients with

nosocomial pneumonia, bloodstream infections/sepsis, and complicated urinary tract

infections (cUTI).[15]

Clinical Cure/Microbiological Eradication: Cefiderocol showed comparable efficacy to BAT

across different infection types. For example, in patients with nosocomial pneumonia,

clinical cure rates were 50.0% for Cefiderocol and 52.6% for BAT.[15][18] In cUTI,

microbiological eradication was higher with Cefiderocol (52.9%) than BAT (20.0%).[15][18]

Mortality: An important finding was a higher all-cause mortality rate at Day 28 in the

Cefiderocol arm (24.8%) compared to the BAT arm (18.4%).[15] This difference was
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primarily driven by infections caused by Acinetobacter spp. and may have been influenced

by baseline imbalances in disease severity.[15][19]

APEKS-NP Study: In this Phase 3 trial for nosocomial pneumonia, Cefiderocol was found to

be non-inferior to high-dose meropenem for all-cause mortality at Day 14.[18]

APEKS-cUTI Study: This Phase 2 trial in patients with cUTI demonstrated that Cefiderocol

was superior to imipenem/cilastatin based on the composite endpoint of clinical and

microbiological cure (72.6% vs. 54.6%).[20][21][22]

Direct, randomized, head-to-head trials comparing ceftazidime/avibactam to Cefiderocol are

lacking. However, extensive data from other clinical trials and meta-analyses support its

efficacy.

Meta-Analyses: A meta-analysis of studies on infections caused by carbapenem-resistant K.

pneumoniae found that ceftazidime/avibactam was more effective than other antimicrobials,

with significantly lower 28- and 30-day mortality rates.[23]

Retrospective Studies: A multicenter retrospective study compared ceftazidime/avibactam +

aztreonam against Cefiderocol for treating infections caused by MBL-producing bacteria.

Clinical success was achieved in 85% of patients in the combination arm versus 71.4% in

the Cefiderocol arm, with 28-day mortality rates of 10% and 23.8%, respectively; these

differences were not statistically significant.[24]

Table 2: Comparative Clinical Outcomes from Key Trials
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Study
(Infection
Type)

Drug(s)
Clinical
Cure Rate

Microbiolog
ical
Eradication
Rate

All-Cause
Mortality
(Day 28)

Reference(s
)

CREDIBLE-

CR

(Nosocomial

Pneumonia)

Cefiderocol 50.0% -
24.8%

(overall)
[15]

Best

Available

Therapy

52.6% -
18.4%

(overall)
[15]

CREDIBLE-

CR

(BSI/Sepsis)

Cefiderocol 43.5% -
24.8%

(overall)
[15]

Best

Available

Therapy

42.9% -
18.4%

(overall)
[15]

CREDIBLE-

CR (cUTI)
Cefiderocol - 52.9%

24.8%

(overall)
[15]

Best

Available

Therapy

- 20.0%
18.4%

(overall)
[15]

APEKS-cUTI

(cUTI)
Cefiderocol

72.6%

(Composite

Endpoint)

72.6%

(Composite

Endpoint)

- [20][21]

Imipenem/Cil

astatin

54.6%

(Composite

Endpoint)

54.6%

(Composite

Endpoint)

- [20][21]

Retrospective

Study (MBL

Infections)

CZA +

Aztreonam
85.0% - 10.0% [24]

Cefiderocol 71.4% - 23.8% [24]
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BSI = Bloodstream Infection; cUTI = Complicated Urinary Tract Infection; MBL = Metallo-β-

lactamase.

The CREDIBLE-CR study provides a representative example of a pathogen-focused clinical

trial design.

Design: A prospective, randomized (2:1), open-label, multicenter, Phase 3 study.[15][16]

Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream

infection/sepsis, or cUTI caused by confirmed carbapenem-resistant Gram-negative

pathogens.[16]

Intervention Arm: Cefiderocol administered as a 2g intravenous infusion every 8 hours.[15]

Comparator Arm: Best Available Therapy (BAT), consisting of up to three drugs selected by

the investigator prior to randomization based on local practices and susceptibility data.[15]

Primary Endpoint:

For pneumonia and BSI/sepsis: Clinical cure at the Test of Cure (TOC) visit.[15]

For cUTI: Microbiological eradication at the TOC visit.[15]

Key Secondary Endpoints: All-cause mortality, clinical and microbiological outcomes at other

time points, and safety.[15]
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CREDIBLE-CR Trial Workflow

Patient Enrollment
(NP, BSI, or cUTI with

CR Gram-Negative Pathogen)
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(Clinical Cure or

Microbiological Eradication)

Follow-up
(e.g., Day 28 Mortality)
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Simplified workflow of the CREDIBLE-CR clinical trial.

Conclusion
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Cefiderocol and ceftazidime/avibactam are both powerful antibiotics, but their profiles suggest

distinct roles in clinical practice.

Cefiderocol stands out for its broad spectrum of activity against Gram-negative pathogens,

including its unique ability to treat infections caused by MBL-producing organisms.[10] Its

novel "Trojan horse" mechanism allows it to overcome several common resistance

pathways.[3] The mortality imbalance observed in the CREDIBLE-CR trial, particularly

against Acinetobacter, warrants careful consideration of patient selection.[15]

Ceftazidime/avibactam is a highly effective agent for infections caused by KPC- and OXA-

48-producing Enterobacterales and P. aeruginosa.[23] Its primary limitation is the lack of

activity against MBLs.[7] In settings where MBLs are not prevalent, it is a cornerstone of

therapy for CRE.

The choice between these agents should be guided by the known or suspected resistance

mechanism of the infecting pathogen, local epidemiology, the specific site of infection, and the

patient's clinical status. For MBL-producing pathogens, Cefiderocol is a critical option, while

ceftazidime/avibactam is a preferred choice for many other types of carbapenemase-producing

organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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